molecular formula C13H17N3 B2427531 4-[1-(Piperazin-1-yl)ethyl]benzonitrile CAS No. 1183650-20-5

4-[1-(Piperazin-1-yl)ethyl]benzonitrile

Katalognummer B2427531
CAS-Nummer: 1183650-20-5
Molekulargewicht: 215.3
InChI-Schlüssel: ZKWRJBRTBAQSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Piperazin-1-yl)ethyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring via an ethyl linker . The InChI code for this compound is provided in some sources .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Piperazine derivatives, including structures similar to 4-[1-(Piperazin-1-yl)ethyl]benzonitrile, have been identified as potent antidiabetic agents. Research involving a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines led to the discovery of compounds with significant antidiabetic properties. These compounds were noted for their ability to improve glucose tolerance without inducing hypoglycemic effects, indicating their potential as candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).

Memory Enhancement

4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine derivatives have been synthesized and studied for their potential effects on memory enhancement. Although some compounds in this series did not exhibit significant effects, the research highlights the potential of piperazine derivatives in addressing cognitive functions and memory-related disorders (Li Ming-zhu, 2008).

Antimalarial Activity

Studies on amodiaquine (AQ) analogs, including those with a structure similar to this compound, have shown promising results against Plasmodium parasites, the causative agents of malaria. The synthesized compounds demonstrated significant antiplasmodial activity and high in vitro heme detoxification inhibition, suggesting their potential as alternatives to current antimalarial drugs (Tahghighi et al., 2019).

Anticonvulsant and Neuroprotective Properties

Piperazine derivatives have been researched for their anticonvulsant and neuroprotective properties. A series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, for example, demonstrated protective effects against seizures, suggesting a potential role in the development of new anticonvulsant agents. These compounds showed a beneficial protective index compared to well-known antiepileptic drugs, indicating their potential for clinical application (Rybka et al., 2017).

Carbonic Anhydrase Inhibitory Action

Novel benzenesulfonamide derivatives with a piperazine structure have demonstrated potent inhibitory action against human carbonic anhydrase isoforms. Some of these derivatives were evaluated for their anticonvulsant activity and showed effective seizure protection, indicating their potential for further development as therapeutic agents (Mishra et al., 2017).

Zukünftige Richtungen

The future directions for research on 4-[1-(Piperazin-1-yl)ethyl]benzonitrile and similar compounds could include further exploration of their potential antiviral properties , as well as their potential applications in other areas of medicine and pharmacology .

Eigenschaften

IUPAC Name

4-(1-piperazin-1-ylethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRJBRTBAQSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.